CARBIDOPA-LEVODOPA MIXTURE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

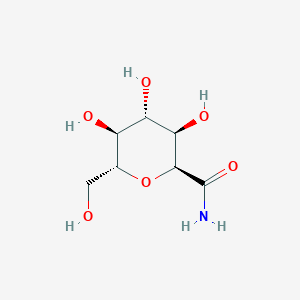

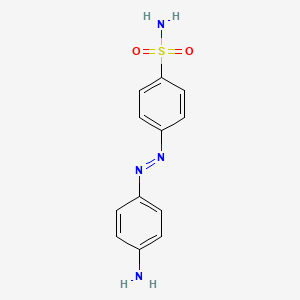

Carbidopa-levodopa mixture is a combination of two medications: carbidopa and levodopa. This compound is primarily used to manage the symptoms of Parkinson’s disease and other conditions associated with parkinsonian symptoms . Levodopa is a precursor to dopamine, a neurotransmitter that is deficient in patients with Parkinson’s disease . Carbidopa inhibits the enzyme aromatic L-amino acid decarboxylase, which prevents the peripheral breakdown of levodopa, allowing more levodopa to reach the brain where it is converted to dopamine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of carbidopa-levodopa mixture involves the synthesis of both carbidopa and levodopa separately before combining them. Carbidopa is synthesized through a multi-step process that includes the hydrolysis of ester groups and dimethoxy groups to obtain the desired compound . Levodopa is synthesized from L-tyrosine through a series of chemical reactions including hydroxylation and decarboxylation .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of ion-exchange resins to improve the stability and control the release of the drugs . The drug resins are prepared by the bath method, where factors such as drug concentration, resin particle size, reaction temperature, and solvent concentration are carefully controlled .

Análisis De Reacciones Químicas

Types of Reactions: Carbidopa and levodopa undergo various chemical reactions, including oxidation, reduction, and substitution . Levodopa is particularly prone to oxidation, which can lead to the formation of degradation products .

Common Reagents and Conditions: Common reagents used in the reactions involving carbidopa and levodopa include oxidizing agents for controlled oxidation processes . The reactions are typically carried out under controlled pH conditions to ensure the stability of the compounds .

Major Products Formed: The major product formed from the oxidation of levodopa is dopamine, which is the active form of the drug in the brain . Carbidopa, on the other hand, does not undergo significant transformation and primarily acts to inhibit the decarboxylation of levodopa .

Aplicaciones Científicas De Investigación

Carbidopa-levodopa mixture has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology. It is extensively used in the treatment of Parkinson’s disease to alleviate symptoms such as tremors, stiffness, and bradykinesia . Additionally, it is used in research studies to understand the mechanisms of neurodegenerative diseases and to develop new therapeutic strategies . The compound is also used in studies involving the quantification of neurotransmitters and the development of drug delivery systems .

Mecanismo De Acción

The mechanism of action of carbidopa-levodopa mixture involves the conversion of levodopa to dopamine in the brain . Levodopa crosses the blood-brain barrier and is converted to dopamine by the enzyme DOPA decarboxylase . Carbidopa inhibits the peripheral decarboxylation of levodopa, ensuring that more levodopa reaches the brain . This dual action helps to increase the levels of dopamine in the brain, thereby alleviating the symptoms of Parkinson’s disease .

Comparación Con Compuestos Similares

Carbidopa-levodopa mixture is unique in its ability to effectively manage the symptoms of Parkinson’s disease by increasing dopamine levels in the brain . Similar compounds include other dopamine precursors and enzyme inhibitors such as benserazide and entacapone . this compound is preferred due to its well-established efficacy and safety profile .

List of Similar Compounds:- Benserazide

- Entacapone

- Tolcapone

- Selegiline

Propiedades

Número CAS |

57308-51-7 |

|---|---|

Fórmula molecular |

C19H25N3O8 |

Peso molecular |

423.4 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid;(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |

InChI |

InChI=1S/C10H14N2O4.C9H11NO4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h2-4,12-14H,5,11H2,1H3,(H,15,16);1-2,4,6,11-12H,3,10H2,(H,13,14)/t10-;6-/m00/s1 |

Clave InChI |

IVTMXOXVAHXCHI-YXLMWLKOSA-N |

SMILES isomérico |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O |

SMILES canónico |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1CC(C(=O)O)N)O)O |

Sinónimos |

carbidopa - levodopa carbidopa, levodopa drug combination duodopa Grifoparkin IPX066 Nacom Nakom Numient Parcopa Rytary Sinemet Sinemet CR Sinemet CR4 tidomed |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1-phenyl-6H-pyrido[4,3-b]carbazole](/img/structure/B3063036.png)

![3-[(4-nonylphenyl)methylamino]propylphosphonic Acid](/img/structure/B3063087.png)